2-Furancarboxylicacid,tetrahydro-3-methyl-,methylester,trans-(9CI)
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Overview
Description
2-Furancarboxylicacid,tetrahydro-3-methyl-,methylester,trans-(9CI) is an organic compound with the molecular formula C7H12O3. It is a derivative of furan, a heterocyclic organic compound, and is characterized by the presence of a tetrahydrofuran ring with a methyl group and a carboxylic acid ester functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Furancarboxylicacid,tetrahydro-3-methyl-,methylester,trans-(9CI) typically involves the esterification of 2-Furancarboxylicacid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester. The reaction can be represented as follows:
2-Furancarboxylicacid+MethanolAcid Catalyst2-Furancarboxylicacid,tetrahydro-3-methyl-,methylester,trans-(9CI)
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of solid acid catalysts, such as ion-exchange resins, can also improve the efficiency of the esterification process.
Chemical Reactions Analysis
Types of Reactions
2-Furancarboxylicacid,tetrahydro-3-methyl-,methylester,trans-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 2-Furancarboxylicacid,tetrahydro-3-methyl-, which is an important intermediate in organic synthesis.
Reduction: Reduction of the ester group can yield the corresponding alcohol, 2-Furancarboxylicacid,tetrahydro-3-methyl-,methanol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: 2-Furancarboxylicacid,tetrahydro-3-methyl-
Reduction: 2-Furancarboxylicacid,tetrahydro-3-methyl-,methanol
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Furancarboxylicacid,tetrahydro-3-methyl-,methylester,trans-(9CI) has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Industry: The compound is used in the production of polymers and resins due to its reactive ester group.
Mechanism of Action
The mechanism of action of 2-Furancarboxylicacid,tetrahydro-3-methyl-,methylester,trans-(9CI) involves its interaction with various molecular targets. The ester group can undergo hydrolysis to form the corresponding carboxylic acid and alcohol, which can then participate in further biochemical reactions. The tetrahydrofuran ring provides stability and rigidity to the molecule, making it a useful scaffold in drug design.
Comparison with Similar Compounds
Similar Compounds
- 2-Furancarboxylicacid,tetrahydro-3-methyl-,methylester,cis-(9CI)
- 2-Furancarboxylicacid,3-methyl-,methylester
- 2-Furancarboxylicacid,tetrahydro-3-methyl-5-oxo-,methylester
Uniqueness
2-Furancarboxylicacid,tetrahydro-3-methyl-,methylester,trans-(9CI) is unique due to its trans configuration, which can influence its reactivity and interaction with other molecules
Properties
IUPAC Name |
methyl (2S,3S)-3-methyloxolane-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-5-3-4-10-6(5)7(8)9-2/h5-6H,3-4H2,1-2H3/t5-,6-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZKWANWTYSLAQC-WDSKDSINSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCOC1C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CCO[C@@H]1C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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